N-[1-(pyridin-4-yl)ethyl]cyclopentanamine is a chemical compound that belongs to the class of amines. It features a cyclopentane ring attached to a pyridine derivative, making it of interest in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its potential applications in pharmacology, particularly in the development of therapeutic agents targeting specific biological pathways.
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine is classified as an organic amine. It contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a cyclopentane moiety, which contributes to its structural uniqueness. The compound may also be categorized under heterocyclic compounds due to the presence of the nitrogen atom in the pyridine ring.
The synthesis of N-[1-(pyridin-4-yl)ethyl]cyclopentanamine typically involves reductive amination processes. The general procedure includes:
The reductive amination process generally follows these steps:
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine has a molecular formula of C12H16N2, indicating it contains twelve carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms. Its structure can be represented as follows:
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine participates in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which N-[1-(pyridin-4-yl)ethyl]cyclopentanamine exerts its effects involves interaction with specific biological targets, potentially influencing cell signaling pathways relevant to various diseases, including cancer. The compound's structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity.
Research indicates that compounds similar to N-[1-(pyridin-4-yl)ethyl]cyclopentanamine may inhibit certain kinases involved in cell cycle regulation, suggesting potential applications in cancer therapy . Detailed studies would be required to elucidate specific binding interactions and downstream effects on cellular function.
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine exhibits several notable physical properties:
The chemical properties include:
Relevant data from studies indicate that this compound can serve as a precursor for more complex molecules used in drug development .
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine has significant potential applications in scientific research:
Ongoing research continues to explore its efficacy and safety profiles, aiming to establish its utility as a drug candidate within various therapeutic contexts .
N-[1-(Pyridin-4-yl)ethyl]cyclopentanamine (CAS: 1019481-85-6) is a structurally distinct amine featuring a cyclopentane ring linked to a pyridine moiety via an ethylamine spacer. Its molecular formula is C₁₂H₁₈N₂ (MW: 190.28 g/mol), with the SMILES representation CC(NC1CCCC1)C2=CC=NC=C2
[1]. This hybrid architecture positions the compound as a versatile intermediate for pharmaceuticals, agrochemicals, and supramolecular chemistry. The cyclopentyl group contributes conformational rigidity, while the pyridine ring offers coordination sites for metal complexation, making it valuable for designing bioactive molecules and catalysts. This review comprehensively examines synthetic methodologies, reaction optimizations, and stereoselective approaches for accessing this scaffold.
Reductive amination is the most efficient route for constructing the C–N bond between cyclopentanamine and 1-(pyridin-4-yl)ethanone (pyridinyl methyl ketone). The process involves:
Optimization Insights:
Table 1: Reductive Amination Optimization Parameters
Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
NaBH₃CN | MeOH | 25°C | 4 | 85–90 |
NaBH(OAc)₃ | CH₂Cl₂ | 25°C | 24 | 82–88 |
NaBH₄ | EtOH | 0°C | 1 | 40–55* |
NaBH₃CN/Ti(OiPr)₄ | THF | 0°C | 6 | 90–92 |
Note: NaBH₄ gives lower yields due to carbonyl reduction competition [2].
Limitations:
Direct N-alkylation of cyclopentanamine with 4-(1-chloroethyl)pyridine faces significant hurdles:
Mitigation Strategies:
Kinetic Analysis:Second-order kinetics (rate constant k₂ = 0.08 M−1h−1 at 80°C in DMF) confirm a slow bimolecular mechanism. Computational models reveal a 15 kcal/mol energy barrier for the transition state, attributed to pyridine ring polarization [3].
Multicomponent reactions (MCRs) enable convergent synthesis from simple precursors:
A gold-catalyzed three-component reaction leverages:
Aryl glyoxals serve as bifunctional electrophiles. For example:
Table 2: Multicomponent Reaction Optimization
Components | Catalyst | Conditions | Yield (%) |
---|---|---|---|
Cyclopentanone/4-Aminopyridine/Acetaldehyde | AuCl₃ (3 mol%) | MeOH, 60°C, 12 h | 78 |
Cyclopentanamine/Phenylglyoxal/4-Vinylpyridine | None | EtOH, Δ, 24 h | 65 |
Advantages:
Constraints:
Enantioselective synthesis targets chiral N-[1-(pyridin-4-yl)ethyl]cyclopentanamine:
(S)-1-Phenylethylamine serves as a temporary chiral controller:
Prochiral imine precursors undergo enantioselective reduction:
Table 3: Asymmetric Hydrogenation Catalysts
Catalyst | Pressure (H₂ bar) | Temperature | ee (%) |
---|---|---|---|
Ru(BINAP)(OAc)₂ | 50 | 60°C | 90 |
Ir-(S)-Xyl-SEGPHOS | 20 | 25°C | 92 |
Chiral phosphoric acids (e.g., TRIP) catalyze ketimine reduction by Hantzsch ester:
Industrial Relevance:Enantiopure derivatives are precursors to kinase inhibitors and GPCR ligands, where stereochemistry modulates binding affinity [8].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5